physicochemical properties of (1R)-1-cyclobutylprop-2-yn-1-amine;hydrochloride
physicochemical properties of (1R)-1-cyclobutylprop-2-yn-1-amine;hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of (1R)-1-Cyclobutylprop-2-yn-1-amine Hydrochloride and Its Closely Related Analogue
Introduction: Navigating the Chemical Landscape of a Niche Propargylamine
For researchers and professionals in drug development, a precise understanding of a molecule's physicochemical properties is the bedrock of successful discovery and formulation. This guide addresses the technical specifications of (1R)-1-cyclobutylprop-2-yn-1-amine hydrochloride, a chiral amine featuring a cyclobutane ring and a terminal alkyne.
Initial literature and database searches indicate that this specific compound is not widely documented. However, a structurally similar compound, 1-cyclobutylprop-2-en -1-amine hydrochloride, is commercially available and cataloged.[1][2] This suggests a potential ambiguity in nomenclature or that the "prop-2-yn" (alkyne) variant is a novel entity.
This guide will therefore adopt a dual approach to provide maximum value. Firstly, it will present the known, verified data for the commercially available 1-cyclobutylprop-2-en-1-amine hydrochloride . Secondly, it will construct a detailed, theoretical profile for the requested (1R)-1-cyclobutylprop-2-yn-1-amine hydrochloride , based on established chemical principles and data from related propargylamines. This dual analysis offers a comprehensive resource for researchers, providing both a solid baseline from a known analogue and an expert-guided predictive profile for the target molecule.
Part 1: Profile of the Documented Analogue: 1-Cyclobutylprop-2-en-1-amine Hydrochloride
This section details the available information for the allylamine analogue, which serves as a crucial reference point.
Identity and Structure
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Chemical Name: 1-cyclobutylprop-2-en-1-amine hydrochloride
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Molecular Formula: C₇H₁₄ClN[1]
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Molecular Weight: 147.65 g/mol [1]
Known Physicochemical Properties
The hydrochloride salt form of this amine is designed to enhance stability and solubility, particularly in aqueous media, which is a common strategy for amine-containing active pharmaceutical ingredients (APIs).[3]
| Property | Value/Information | Source |
| Physical Form | Powder | [1] |
| Purity | Typically ≥95% | [1] |
| Shipping Temp. | Ambient | [1] |
| Storage Temp. | 2-8°C recommended for long-term stability | [3] |
Part 2: A Theoretical and Practical Guide to (1R)-1-Cyclobutylprop-2-yn-1-amine Hydrochloride
This section constructs a predictive profile for the target molecule, grounded in the chemistry of propargylamines and related structures. Propargylamines are versatile building blocks in medicinal chemistry, valued for their role in synthesizing more complex heterocyclic compounds and their presence in various bioactive molecules.[4][5]
Predicted Identity and Physicochemical Properties
The introduction of a triple bond in place of a double bond subtly alters the molecule's geometry and electronic properties, which in turn influences its physical characteristics. The molecule becomes more linear around the alkyne and slightly less flexible.
| Property | Predicted Value | Rationale and Expert Commentary |
| Molecular Formula | C₇H₁₂ClN | The alkyne ("yn") has two fewer hydrogen atoms than the alkene ("en"). |
| Molecular Weight | 145.63 g/mol | Calculated based on the adjusted molecular formula. |
| Melting Point | >150 °C (decomposes) | Amine hydrochlorides are typically crystalline solids with relatively high melting points. The rigidity of the alkyne may lead to more efficient crystal packing compared to the alkene analogue, potentially raising the melting point. |
| pKa | ~8.5 - 9.5 | The pKa of the protonated amine is expected to be in the typical range for secondary alkyl amines. The electron-withdrawing effect of the alkyne group is modest at this distance and would only slightly decrease the basicity (lower the pKa) compared to a saturated analogue. |
| Aqueous Solubility | Soluble | As a hydrochloride salt, the compound is expected to be freely soluble in water and other polar protic solvents. The hydrochloride form exists to improve handling and solubility.[3] |
| LogP (Predicted) | ~1.5 - 2.0 | The LogP (octanol-water partition coefficient) for the free base would be moderately lipophilic. The cyclobutyl and propyl groups contribute to this, while the amine provides a polar center. |
Theoretical Spectroscopic Profile for Structural Verification
For any researcher synthesizing this molecule, spectroscopic analysis is essential for structural confirmation. The following are the expected key features:
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¹H NMR (in D₂O):
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≡C-H (Terminal Alkyne): A characteristic singlet or triplet (due to long-range coupling) around δ 2.5-3.0 ppm. This is a definitive signal for the propargyl group.
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-CH(N)- (Chiral Center): A multiplet, likely a triplet or doublet of doublets, around δ 3.5-4.0 ppm.
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Cyclobutyl Protons: A series of complex multiplets between δ 1.5-2.5 ppm.
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¹³C NMR (in D₂O):
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Alkyne Carbons: Two distinct signals, with the terminal carbon (≡C -H) appearing around δ 70-75 ppm and the internal carbon (-C ≡) around δ 80-85 ppm.
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Chiral Carbon (-CH(N)-): A signal in the range of δ 50-60 ppm.
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Infrared (IR) Spectroscopy (KBr Pellet):
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≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹. This is a highly diagnostic peak for a terminal alkyne.
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-C≡C- Stretch: A weaker, sharp absorption around 2100-2150 cm⁻¹.
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N-H Stretch (as -NH₃⁺): A very broad and strong series of bands from 2500-3000 cm⁻¹, characteristic of an amine salt.
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Proposed Synthetic Pathway & Methodologies
The synthesis of propargylamines is well-established, with the three-component A³ coupling (Aldehyde-Alkyne-Amine) being a cornerstone method.[6] For this specific chiral amine, a stereoselective approach would be necessary. A plausible route involves the asymmetric addition of an alkynyl nucleophile to an imine derived from cyclobutanecarboxaldehyde.
Caption: Proposed workflow for the asymmetric synthesis of the target compound.
Experimental Protocol: Asymmetric Alkynylation
Causality: This protocol is designed to control the stereochemistry at the newly formed chiral center. The choice of a chiral ligand is critical; it coordinates with the metal catalyst and the imine to create a sterically hindered environment, forcing the incoming alkynyl nucleophile to add from a specific face.
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Imine Formation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve cyclobutanecarboxaldehyde (1.0 eq) in an anhydrous solvent such as toluene. Add a source of ammonia (e.g., a solution of ammonia in methanol, 1.2 eq). Stir at room temperature for 2-4 hours. The formation of the imine can be monitored by TLC or GC-MS. The resulting imine is often used directly in the next step without purification.
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Catalyst Preparation: In a separate, flame-dried flask, prepare the chiral catalyst. For example, add Zn(OTf)₂ (10 mol%) and a chiral ligand like (R,R)-N,N'-dibenzylcyclohexane-1,2-diamine (12 mol%) to anhydrous toluene. Stir for 30 minutes.
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Asymmetric Addition: Cool the catalyst mixture to 0 °C. Add the freshly prepared imine solution from Step 1. Then, add a solution of ethynylmagnesium bromide (1.5 eq) in THF dropwise over 1 hour, maintaining the temperature at 0 °C.
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Reaction Monitoring & Work-up: Allow the reaction to stir at 0 °C for 12-24 hours. Monitor progress by TLC. Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
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Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude free-base amine via column chromatography on silica gel.
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Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or ethyl acetate. Slowly add a solution of HCl in diethyl ether (1.1 eq). The hydrochloride salt will precipitate out of the solution.[7] Filter the solid, wash with cold ether, and dry under vacuum to yield the final product.
Conclusion and Future Outlook
This technical guide provides a detailed overview of the known properties of 1-cyclobutylprop-2-en-1-amine hydrochloride and a comprehensive, predictive profile for its alkyne analogue, (1R)-1-cyclobutylprop-2-yn-1-amine hydrochloride. While the latter appears to be a novel chemical entity, its structural features—a chiral center, a metabolically relevant cyclobutyl group, and a synthetically versatile alkyne—make it an intriguing target for medicinal chemistry programs.[8] The provided theoretical data and synthetic strategies offer a robust framework for its synthesis, characterization, and potential integration into drug discovery workflows.
References
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Gomm A, et al. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega. 2019. Available from: [Link]
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Gomm A, et al. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. PMC. 2019. Available from: [Link]
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R-Discovery. Synthesis and Reactivity of Propargylamines in Organic Chemistry. 2017. Available from: [Link]
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MySkinRecipes. 1-Cyclobutylpropan-1-amine hydrochloride. Available from: [Link]
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MDPI. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. 2023. Available from: [Link]
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NextSDS. 1-cyclobutylprop-2-en-1-amine hydrochloride — Chemical Substance Information. Available from: [Link]
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ChemRxiv. Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. 2023. Available from: [Link]
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ResearchGate. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. 2025. Available from: [Link]
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